

An In-depth Technical Guide to 2-(2-Methylphenyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)pyrrolidine

Cat. No.: B153983

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129540-23-4

This technical guide provides a comprehensive overview of **2-(2-Methylphenyl)pyrrolidine**, also known as 2-(o-tolyl)pyrrolidine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related 2-arylpyrrolidine analogues to provide insights into its potential properties, synthesis, and biological activities.

Core Physicochemical Properties

Quantitative experimental data for the boiling point, melting point, and specific solubility of **2-(2-Methylphenyl)pyrrolidine** are not readily available in the surveyed literature. These properties would require experimental determination. However, based on its structure and data for analogous compounds, it is expected to be a liquid at room temperature with some solubility in organic solvents.

Property	Value	Source
CAS Number	129540-23-4	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.25 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	0-8°C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-Methylphenyl)pyrrolidine** is not explicitly available, several general methods for the synthesis of 2-arylpyrrolidines have been reported. These methods can be adapted for the preparation of the target compound.

One common approach involves the copper-catalyzed intermolecular carboamination of vinylarenes.[\[2\]](#) Another established method is the highly diastereoselective addition of Grignard reagents to a chiral γ -chlorinated N-tert-butanesulfinyl imine.[\[3\]](#)[\[4\]](#)

Below is a representative experimental protocol for the synthesis of a 2-arylpyrrolidine derivative, which can serve as a starting point for the synthesis of **2-(2-Methylphenyl)pyrrolidine**.

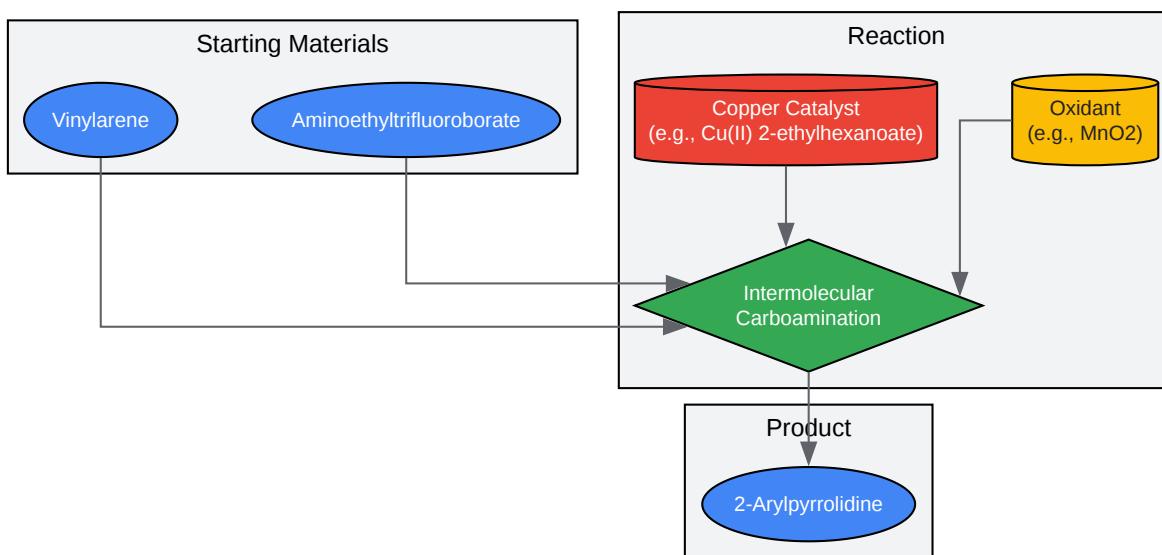
Representative Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines[\[3\]](#)

This protocol describes the addition of a Grignard reagent to a chiral γ -chlorinated N-tert-butanesulfinyl imine, followed by cyclization to form the 2-substituted pyrrolidine.

Step 1: Preparation of the N-tert-butanesulfinyl imine A solution of the appropriate γ -chloroimine and Ti(OEt)₄ in THF is stirred at room temperature. To this solution, (R)- or (S)-tert-butanesulfinamide is added, and the mixture is stirred for several hours. The reaction is then quenched, and the product is purified by chromatography.

Step 2: Grignard Addition and Cyclization The N-tert-butanesulfinyl imine is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -48 °C). The Grignard reagent (e.g., 2-methylphenylmagnesium bromide) is added dropwise, and the reaction is stirred for several hours. Upon completion, the reaction is quenched, and the crude product is purified. The addition of the Grignard reagent is followed by spontaneous cyclization to yield the desired 2-arylpyrrolidine.

Step 3: Deprotection The resulting N-sulfinyl-2-arylpyrrolidine is treated with an acid (e.g., HCl in methanol) to remove the tert-butanesulfinyl group, affording the final 2-arylpyrrolidine.



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Caption: General workflow for the synthesis of 2-arylpyrrolidines.

Potential Biological Activities and Signaling Pathways

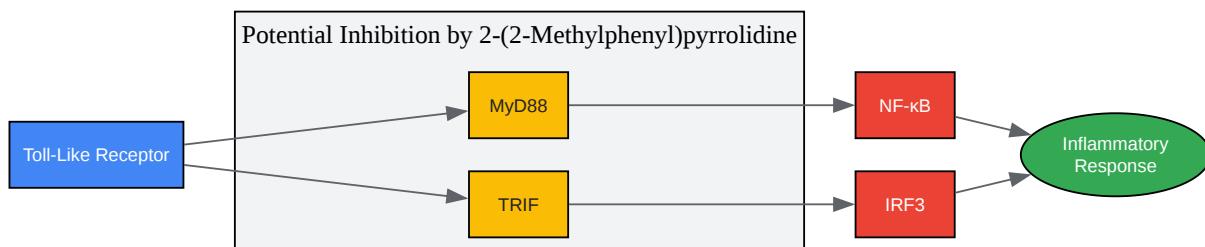
Specific pharmacological data for **2-(2-Methylphenyl)pyrrolidine** is not currently available. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, suggesting potential areas for investigation.^{[5][6][7]}

Potential Interaction with Opioid Receptors

The structural similarity of 2-arylpiperidines to known opioid receptor ligands suggests that this class of compounds may exhibit activity at these receptors. Further research is required to determine if **2-(2-Methylphenyl)piperidine** binds to and modulates mu (μ), delta (δ), or kappa (κ) opioid receptors.

Potential Modulation of Toll-Like Receptor (TLR) Signaling

Some piperidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system. These compounds have been observed to inhibit the activation of downstream signaling molecules like NF- κ B and IRF3. This suggests that **2-(2-Methylphenyl)piperidine** could potentially have anti-inflammatory properties.



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Caption: Potential modulation of TLR signaling pathways.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of **2-(2-Methylphenyl)piperidine**, the following experimental protocols are proposed.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **2-(2-Methylphenyl)pyrrolidine** for the μ , δ , and κ opioid receptors.

Methodology:

- Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ , δ , or κ opioid receptors.
- Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand specific for each receptor subtype (e.g., [3 H]DAMGO for μ , [3 H]DPDPE for δ , and [3 H]U69,593 for κ).
- Incubation: Incubate the membranes with the radioligand and varying concentrations of **2-(2-Methylphenyl)pyrrolidine**.
- Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
- Data Analysis: Determine the IC_{50} values from the competition curves and calculate the K_i values using the Cheng-Prusoff equation.

Toll-Like Receptor (TLR) Signaling Assay

Objective: To assess the effect of **2-(2-Methylphenyl)pyrrolidine** on TLR-mediated signaling pathways.

Methodology:

- Cell Culture: Use a suitable cell line, such as HEK293 cells expressing a specific TLR (e.g., TLR4) and an NF- κ B-luciferase reporter gene.
- Treatment: Pre-treat the cells with varying concentrations of **2-(2-Methylphenyl)pyrrolidine** for a specified time.
- Stimulation: Stimulate the cells with a TLR-specific agonist (e.g., lipopolysaccharide (LPS) for TLR4).
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which corresponds to NF- κ B activation.

- Cytokine Analysis: In parallel experiments using immune cells (e.g., macrophages), measure the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell supernatant by ELISA after treatment and stimulation.

Summary and Future Directions

2-(2-Methylphenyl)pyrrolidine is a readily available chemical intermediate with potential applications in drug discovery and development. While its fundamental physicochemical properties and specific biological activities are not yet fully characterized, its structural relationship to known bioactive molecules suggests that it may interact with important pharmacological targets such as opioid and Toll-like receptors.

Future research should focus on:

- Experimental determination of its physicochemical properties.
- Development and optimization of a specific synthesis protocol.
- Comprehensive pharmacological profiling, including in vitro binding and functional assays for a range of potential targets.
- In vivo studies to evaluate its efficacy and safety in relevant disease models.

This technical guide serves as a foundation for initiating further investigation into the properties and potential applications of **2-(2-Methylphenyl)pyrrolidine**.

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